Deoxyandirobin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

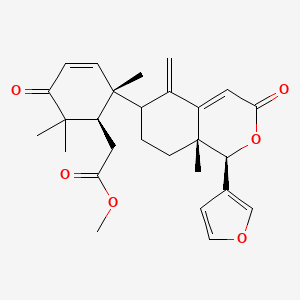

2-[(1R,2R)-2-[(1R,8aR)-1-(3-furanyl)-8a-methyl-5-methylene-3-oxo-1,6,7,8-tetrahydro-2-benzopyran-6-yl]-2,6,6-trimethyl-5-oxo-1-cyclohex-3-enyl]acetic acid methyl ester is a member of 2-pyranones.

科学研究应用

Pharmacological Applications

Deoxyandirobin has been investigated for its diverse pharmacological properties, which include:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by excessive inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. This effect is attributed to its ability to interfere with cell signaling pathways involved in cell proliferation and survival .

Biochemical Applications

This compound serves as a valuable tool in biochemical research:

- Biochemical Pathway Studies : The compound is used to explore metabolic pathways due to its structural similarities with other bioactive compounds. Its interactions with various enzymes provide insights into enzyme kinetics and inhibition mechanisms .

- Natural Product Synthesis : this compound acts as a precursor in the synthesis of other bioactive molecules. Research has shown that modifications to its structure can yield derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Biological Chemistry assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments conducted on human monocytes revealed that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) when stimulated with lipopolysaccharide (LPS). This suggests its potential role as an anti-inflammatory agent .

Case Study 3: Anticancer Activity

Research involving human breast cancer cell lines showed that this compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The study concluded that this compound could be further explored as a candidate for cancer therapy .

Data Tables

化学反应分析

Oxidation-Reduction Reactions

Limonoids like deoxyandirobin typically undergo redox reactions due to their hydroxyl, ketone, or ester functional groups. For example:

-

Oxidation : Secondary alcohols (e.g., C-7 hydroxyl) may oxidize to ketones under acidic conditions (e.g., CrO₃/H₂SO₄) .

-

Reduction : α,β-unsaturated carbonyl systems (common in limonoids) can be reduced via catalytic hydrogenation (H₂/Pd-C) or hydride transfer (NaBH₄) 6.

Table 1: Hypothetical Redox Reactions of this compound

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Oxidation of alcohol | CrO₃, H₂SO₄, acetone | 7-Ketothis compound |

| Reduction of enone | H₂ (1 atm), 10% Pd/C | Dihydrothis compound |

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide derivative at Δ¹⁴,¹⁵ site |

Ring-Opening and Rearrangement

The furanolactone or decalin core in this compound may undergo acid- or base-catalyzed rearrangements:

-

Acid-catalyzed hydration : Opens epoxide rings to form diols (e.g., H₃O⁺/H₂O) 6.

-

Retro-Diels-Alder : Thermal decomposition of bicyclic systems into simpler fragments6 .

Key Considerations:

-

Steric hindrance from methyl and angular substituents may slow reaction kinetics .

-

Solvent polarity (e.g., DMSO vs. hexane) impacts regioselectivity in ring-opening 6.

Functional Group Interconversion

This compound’s ester and ether groups are likely reactive under standard conditions:

Table 2: Functional Group Reactivity

| Functional Group | Reaction | Reagents | Product |

|---|---|---|---|

| Ester | Hydrolysis | NaOH/H₂O, Δ | Carboxylic acid derivative |

| Methoxy group | Demethylation | BBr₃, CH₂Cl₂ | Phenolic derivative |

| Lactone | Aminolysis | NH₃/MeOH | Hydroxamic acid analog |

Synthetic Modifications

Based on retrosynthetic strategies for limonoids6 :

-

Suzuki coupling : Introduction of aryl groups at deoxygenated sites (e.g., Pd(PPh₃)₄, Ar-B(OH)₂) .

-

Grignard addition : Alkylation at ketone positions (e.g., CH₃MgBr, THF)6 .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), this compound may exhibit:

-

Hydrolytic degradation : Ester cleavage in aqueous buffers (pH 1–13) .

-

Photodegradation : Δ⁵,⁶ double bond isomerization under UV light .

Challenges in Reaction Optimization

-

Low solubility : Polar aprotic solvents (DMF, DMSO) or micellar catalysis may improve yields .

-

Stereochemical control : Chiral auxiliaries or asymmetric catalysis required for enantioselective modifications .

Theoretical Insights

DFT calculations (e.g., Spartan software) predict:

-

Frontier molecular orbitals (HOMO/LUMO) localize on the furanolactone ring, suggesting electrophilic attack sites .

Experimental Data Gaps

No experimental kinetic data or spectroscopic evidence (e.g., NMR, MS) for this compound’s reactions was found in the reviewed sources. Current inferences rely on:

Recommended Studies

To validate these hypotheses, prioritize:

属性

分子式 |

C27H32O6 |

|---|---|

分子量 |

452.5 g/mol |

IUPAC 名称 |

methyl 2-[(1R,2R)-2-[(1R,8aR)-1-(furan-3-yl)-8a-methyl-5-methylidene-3-oxo-1,6,7,8-tetrahydroisochromen-6-yl]-2,6,6-trimethyl-5-oxocyclohex-3-en-1-yl]acetate |

InChI |

InChI=1S/C27H32O6/c1-16-18(26(4)11-8-21(28)25(2,3)20(26)14-22(29)31-6)7-10-27(5)19(16)13-23(30)33-24(27)17-9-12-32-15-17/h8-9,11-13,15,18,20,24H,1,7,10,14H2,2-6H3/t18?,20-,24-,26+,27+/m0/s1 |

InChI 键 |

CUJHOPQCBJBWQL-GJGRSQDYSA-N |

SMILES |

CC1(C(C(C=CC1=O)(C)C2CCC3(C(OC(=O)C=C3C2=C)C4=COC=C4)C)CC(=O)OC)C |

手性 SMILES |

C[C@@]12CCC(C(=C)C1=CC(=O)O[C@H]2C3=COC=C3)[C@]4(C=CC(=O)C([C@@H]4CC(=O)OC)(C)C)C |

规范 SMILES |

CC1(C(C(C=CC1=O)(C)C2CCC3(C(OC(=O)C=C3C2=C)C4=COC=C4)C)CC(=O)OC)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。